molecular formula C17H22N2O5 B2712370 Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate CAS No. 954615-29-3

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate

Cat. No.: B2712370
CAS No.: 954615-29-3
M. Wt: 334.372
InChI Key: PVVYALGFNQAKEY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an ethyl ester group, a butanoate backbone, and an oxazolidinone ring substituted with a p-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be synthesized through the cyclization of amino alcohols with carbonyl compounds. The p-tolyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the butanoate backbone with ethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts such as Lewis acids to facilitate the cyclization and esterification reactions. The reaction conditions are carefully controlled to optimize the temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and anti-inflammatory agents.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death. The p-tolyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.

    Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different mechanism of action.

Uniqueness

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.

Properties

IUPAC Name

ethyl 4-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-3-23-16(21)9-8-15(20)18-10-14-11-19(17(22)24-14)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVYALGFNQAKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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